

Application Notes and Protocols for EN106, a Covalent FEM1B Inhibitor

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Compound of Interest		
Compound Name:	EN106	
Cat. No.:	B7732123	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the proper storage, handling, and experimental use of **EN106**, a potent and covalent inhibitor of FEM1B. The provided protocols and data are intended to guide researchers in utilizing **EN106** effectively and safely in their studies.

Introduction to EN106

EN106 is a cell-permeable, cysteine-reactive covalent ligand that potently inhibits FEM1B, a substrate receptor for the CUL2-RBX1 E3 ubiquitin ligase complex.[1] By covalently binding to a critical cysteine residue (Cys186) within the substrate-binding pocket of FEM1B, EN106 disrupts the recognition and subsequent ubiquitination of FEM1B's substrates, most notably FNIP1 (Folliculin Interacting Protein 1).[1] This interference with the FEM1B-FNIP1 axis has significant implications for cellular reductive stress responses and downstream signaling pathways, including the inhibition of NF-κB activation and modulation of angiogenesis-related factors like VEGFA.[2]

Physicochemical and Storage Information

Proper storage and handling of **EN106** are crucial for maintaining its stability and ensuring experimental reproducibility.

Physicochemical Data



Property	Value	Source
Chemical Name	2-Chloro-N-(2-cyanoethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide	
CAS Number	757192-67-9	[3]
Molecular Formula	C13H13ClN2O3	
Molecular Weight	280.71 g/mol	_
Appearance	White to beige powder	_
Solubility	Soluble in DMSO (e.g., 2 mg/mL)	_
Purity	≥98% (HPLC)	_
Predicted Boiling Point	489.1 ± 45.0 °C	_
LogP	1.3	_
Hydrogen Bond Donor Count	0	_
Hydrogen Bond Acceptor Count	4	_

Storage and Handling

- Solid Compound: Store the solid form of **EN106** at 2-8°C. Keep the container tightly sealed in a dry, well-ventilated place.
- Stock Solutions: For long-term storage, prepare stock solutions in a suitable solvent like DMSO. Store stock solutions at -20°C for up to one month or at -80°C for up to six months. Before use, thaw the stock solution at room temperature and ensure it is fully dissolved by vortexing. Avoid repeated freeze-thaw cycles.
- Safety Precautions: As a chloroacetamide-containing compound, EN106 is a reactive
 electrophile and should be handled with care. Wear appropriate personal protective
 equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in
 a well-ventilated area or a chemical fume hood. In case of contact with skin or eyes, rinse



immediately with plenty of water. A formal Safety Data Sheet (SDS) for **EN106** is not publicly available; therefore, it is recommended to handle it with the same precautions as other reactive covalent inhibitors.

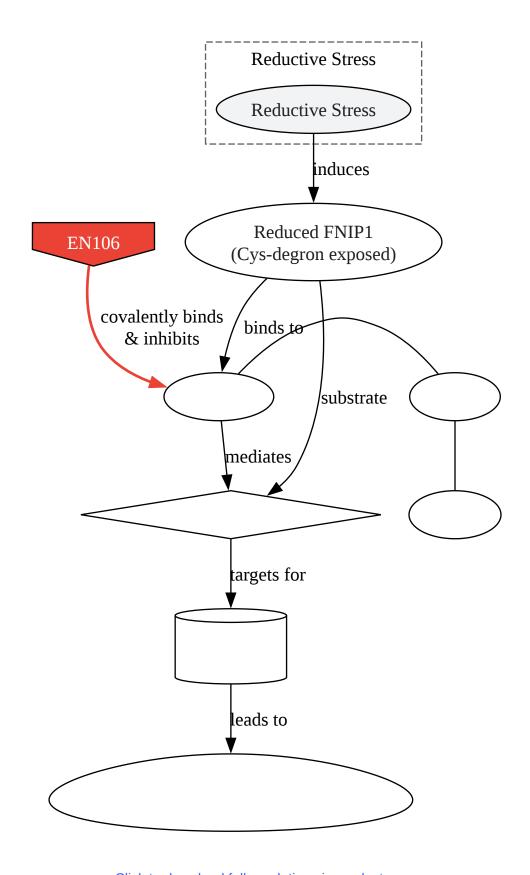
Signaling Pathways and Mechanism of Action

EN106's primary mechanism of action is the covalent modification of FEM1B, leading to the disruption of a key cellular stress response pathway.

The CRL2-FEM1B E3 Ligase and Reductive Stress Response

FEM1B is a substrate recognition subunit of the Cullin-2 RING E3 ubiquitin ligase complex (CRL2-FEM1B). This complex is a critical regulator of the cellular response to reductive stress, a condition characterized by an over-reduction of intracellular redox couples. Under reductive stress, the C-terminal degron of FNIP1 becomes reduced, allowing its recognition by FEM1B. The CRL2-FEM1B complex then polyubiquitinates FNIP1, targeting it for proteasomal degradation. This degradation of FNIP1 leads to the activation of mitochondria to restore redox homeostasis.





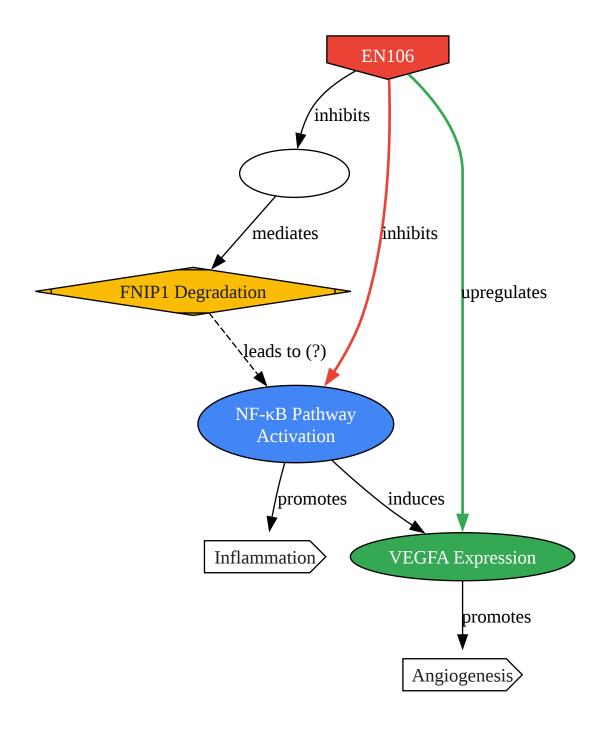
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Downstream Effects of EN106

By inhibiting the FEM1B-mediated degradation of FNIP1, **EN106** can influence other signaling pathways. Studies have shown that **EN106** treatment can lead to the inhibition of the NF-κB signaling pathway and an increase in the expression of Vascular Endothelial Growth Factor A (VEGFA). The activation of NF-κB is known to promote the expression of pro-inflammatory cytokines and angiogenic factors like VEGF. The precise mechanism linking FEM1B/FNIP1 to NF-κB and VEGFA requires further elucidation, but it highlights the broader therapeutic potential of **EN106** in diseases characterized by inflammation and aberrant angiogenesis.





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Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of EN106.

Protocol 1: In Vitro Fluorescence Polarization (FP) Assay for FEM1B-FNIP1 Inhibition



This assay measures the ability of **EN106** to disrupt the interaction between FEM1B and a fluorescently labeled FNIP1 peptide.

Materials:

- Recombinant FEM1B protein
- Fluorescently labeled FNIP1 peptide (e.g., TAMRA-FNIP1)
- EN106
- DMSO (assay grade)
- Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4)
- 384-well, low-volume, black, non-binding surface plates
- Plate reader capable of measuring fluorescence polarization

Procedure:

- Compound Preparation: Prepare a serial dilution of EN106 in DMSO. A typical starting concentration for the highest dose is 100 μM. Also, prepare a DMSO-only control.
- Assay Plate Preparation:
 - Add a small volume (e.g., 10 μL) of assay buffer to all wells.
 - Add the serially diluted EN106 or DMSO control to the appropriate wells.
 - Add recombinant FEM1B protein to all wells except for the "no protein" control wells. The final concentration of FEM1B should be optimized for a sufficient assay window.
- Incubation: Incubate the plate at room temperature for 30 minutes to allow for the covalent binding of EN106 to FEM1B.
- Fluorescent Peptide Addition: Add the fluorescently labeled FNIP1 peptide to all wells at a final concentration that is at or below its Kd for FEM1B.

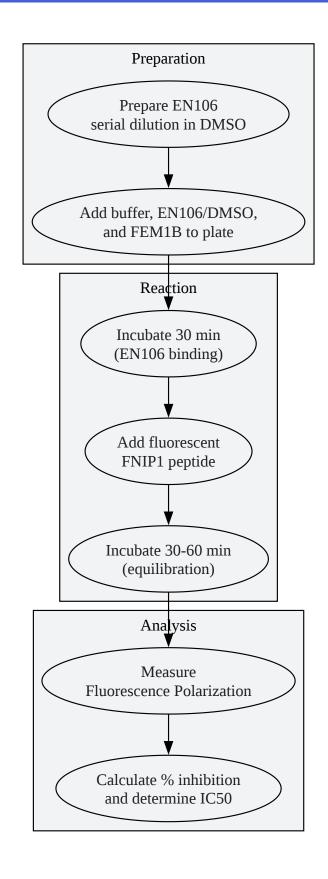






- Equilibration: Incubate the plate at room temperature for an additional 30-60 minutes, protected from light.
- Measurement: Measure the fluorescence polarization on a suitable plate reader using the appropriate excitation and emission wavelengths for the fluorophore.
- Data Analysis: Calculate the percentage of inhibition for each concentration of EN106 relative to the DMSO control. Plot the percent inhibition against the log of the EN106 concentration and fit the data to a dose-response curve to determine the IC₅₀ value.





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Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify that EN106 binds to and stabilizes FEM1B in a cellular context.

Materials:

- Cultured cells expressing FEM1B (e.g., HEK293T)
- EN106
- DMSO (cell culture grade)
- Complete cell culture medium
- Phosphate-buffered saline (PBS)
- Lysis buffer (containing protease inhibitors)
- Equipment for protein quantification (e.g., BCA assay)
- SDS-PAGE and Western blotting reagents
- Primary antibody against FEM1B
- Secondary antibody (HRP-conjugated)
- · Chemiluminescence substrate
- PCR tubes or plates
- Thermal cycler or heating blocks

Procedure:

- · Cell Treatment:
 - Culture cells to a suitable confluency.



- Treat the cells with the desired concentration of EN106 or DMSO vehicle control in complete medium. Incubate for a time sufficient for cell penetration and target engagement (e.g., 1-4 hours).
- Cell Harvesting and Lysis:
 - Harvest the cells, wash with PBS, and resuspend in lysis buffer.
 - Lyse the cells by freeze-thaw cycles or sonication.
 - Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to remove cell debris.
 - Collect the supernatant (soluble protein fraction) and determine the protein concentration.
- Heat Treatment:
 - Aliquot the cell lysate into PCR tubes.
 - Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include an unheated control.
 - After heating, cool the samples on ice for 3 minutes.
- Separation of Soluble and Aggregated Proteins:
 - Centrifuge the heated lysates at high speed to pellet the aggregated proteins.
 - Carefully collect the supernatant containing the soluble proteins.
- Analysis by Western Blot:
 - Normalize the protein concentration of the soluble fractions.
 - Separate the proteins by SDS-PAGE and transfer to a membrane.
 - Probe the membrane with a primary antibody against FEM1B, followed by an HRPconjugated secondary antibody.

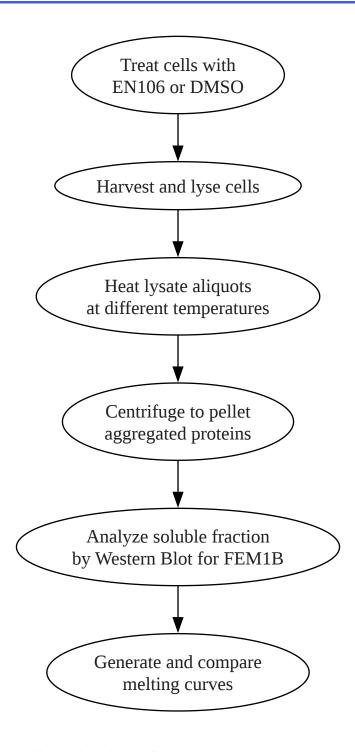
Methodological & Application





- Visualize the bands using a chemiluminescence detection system.
- Data Analysis:
 - Quantify the band intensities for FEM1B at each temperature for both the EN106-treated and DMSO-treated samples.
 - Plot the relative band intensity (normalized to the unheated control) against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the EN106-treated sample indicates target stabilization and engagement.





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Conclusion

EN106 is a valuable tool compound for investigating the biological roles of the FEM1B E3 ligase and the cellular response to reductive stress. Its covalent and potent nature makes it a useful probe for chemical biology and drug discovery applications. The information and protocols provided herein are intended to facilitate the safe and effective use of **EN106** in



research settings. It is imperative that researchers adhere to standard laboratory safety practices when handling this compound.

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References

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- 3. EN106 | Inhibitor/Agonist | CAS 757192-67-9 | Buy EN106 from Supplier InvivoChem [invivochem.com]
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